molecular formula C18H9NNa2O8S2 B1669019 Acid yellow 3 CAS No. 8004-92-0

Acid yellow 3

Cat. No. B1669019
CAS RN: 8004-92-0
M. Wt: 477.4 g/mol
InChI Key: FZUOVNMHEAPVBW-UHFFFAOYSA-L
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Description

Acid Yellow 3 is a synthetic pigment used in the formulation of hair coloring products . The exact color obtained depends on the other ingredients used in the preparation and the starting color of the hair .


Chemical Reactions Analysis

Acid Yellow 3 is used in hair dye formulations, which often involve oxidative reactions . The dye precursors and peroxide diffuse into the hair shaft, where color formation takes place after the ingredients combine to produce the coloring mixture .

Scientific Research Applications

Electrocoagulation Process for Decolorization

Daneshvar et al. (2007) explored the decolorization of C.I. Acid Yellow 23 solutions through the electrocoagulation process. They investigated operational parameters like current density, initial dye concentration, and pH effects on color removal efficiency. Their findings showed significant color removal (98%) and chemical oxygen demand reduction (69%) under optimized conditions, highlighting the process's effectiveness in treating dye-contaminated wastewater Daneshvar et al., 2007.

Adsorption Using Layered Double Hydroxides (LDHs)

Sansuk et al. (2016) introduced a novel method for removing anionic organic dyes from wastewater using LDHs, focusing on Acid Yellow 25 as a model. Their approach demonstrated high removal efficiency (over 97%) with significant advantages in terms of cost-effectiveness and environmental friendliness, suggesting LDHs as a promising material for wastewater treatment Sansuk et al., 2016.

Solar Photoelectro-Fenton for Mineralization

Espinoza et al. (2016) studied the complete mineralization of Acid Yellow 42 using the advanced solar photoelectro-Fenton (SPEF) process. Their research in a lab-scale pilot plant demonstrated the process's effectiveness in transforming the dye to CO2, with the process's efficiency being highly dependent on factors like current density and Fe(2+) concentration. This study underscores the potential of SPEF in the eco-friendly degradation of textile dyes Espinoza et al., 2016.

Photocatalytic Degradation Using ZnO

Behnajady et al. (2006) delved into the photocatalytic degradation of C.I. Acid Yellow 23 using ZnO as a catalyst. Their findings revealed significant color and COD reduction, proposing a kinetic model based on the Langmuir-Hinshelwood mechanism. This research highlights the photocatalytic process's efficiency in degrading Acid Yellow 3 and similar dyes, offering a promising avenue for environmental remediation Behnajady et al., 2006.

Activated Carbon Adsorption

Malik (2003) utilized activated carbons derived from mahogany sawdust and rice husk for adsorbing Acid Yellow 36 from aqueous solutions. The study demonstrated that these low-cost materials could effectively remove acid dyes from wastewater, offering an economically viable solution for dye pollution Malik, 2003.

Safety And Hazards

Acid Yellow 3 is used in non-oxidative hair coloring products up to a maximum on-head concentration of 0.5% . It may cause eye irritation, and dermal contact may temporarily color the skin due to dye characteristics . Accidental ingestion may cause irritation in the digestive tract .

Future Directions

The Scientific Committee on Consumer Safety (SCCS) has published an opinion on the safety of Acid Yellow 3 . This suggests ongoing research and regulatory interest in this substance, indicating potential future directions in its usage and safety evaluations.

properties

IUPAC Name

disodium;2-(1,3-dioxoinden-2-yl)quinoline-6,8-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO8S2.2Na/c20-17-11-3-1-2-4-12(11)18(21)15(17)13-6-5-9-7-10(28(22,23)24)8-14(16(9)19-13)29(25,26)27;;/h1-8,15H,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUOVNMHEAPVBW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=C(C=C(C=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9NNa2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70873122
Record name Disodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-6,8-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In 2-methoxyethanol 10 mg/mL; in ethanol 0.4 mg/mL
Record name D&C Yellow No. 10
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8008
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Acid yellow 3

Color/Form

Yellow powder

CAS RN

8004-92-0, 1803038-62-1
Record name C.I. Food Yellow 13
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008004920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline Yellow WS
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14231
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name C.I. Acid Yellow 3
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-6,8-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name C.I. Acid Yellow 3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.526
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D&C Yellow No. 10
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8008
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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